molecular formula C9H5BrO3 B1358683 3-Bromo-5-benzofurancarboxylic acid

3-Bromo-5-benzofurancarboxylic acid

Cat. No.: B1358683
M. Wt: 241.04 g/mol
InChI Key: YNXLQIWNJUEUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-benzofurancarboxylic Acid is a benzofuran derivative supplied as a solid for research applications. The compound features a bromo-substituted benzofuran core, a structure known to be of significant interest in medicinal chemistry . Benzofuran scaffolds, particularly halogenated derivatives like this, are frequently investigated for their diverse biological activities . Research into similar brominated benzofuran compounds has shown potential for cytotoxic activity against human cancer cell lines, including leukemia cells, and antimicrobial activity against Gram-positive bacteria and yeast strains such as Candida albicans . The presence of the bromine atom can influence the compound's properties and is often associated with increased biological activity and selectivity due to specific interactions like halogen bonding . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable building block in the synthesis of novel compounds for pharmacological screening and development, especially in the search for new anticancer and antimicrobial agents . The product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 501892-83-7 Molecular Formula : C9H5BrO3 Molecular Weight : 241.04 g/mol SMILES : OC(=O)c1ccc2c(c1)oc(c2)Br Storage : Store at -4°C for short-term (1-2 weeks) or at -20°C for long-term (1-2 years) . Safety : For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H5BrO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)

InChI Key

YNXLQIWNJUEUIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CO2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Benzofurancarboxylic Acid and Its Analogues

Precursor Selection and Design for Benzofuran (B130515) Ring Formation

Utilization of Brominated Salicylaldehydes

A common and effective method for constructing the benzofuran ring system involves the use of appropriately substituted salicylaldehydes. For the synthesis of the target compound, a brominated salicylaldehyde (B1680747) serves as a key starting material. These precursors already contain the necessary phenolic hydroxyl group and an aldehyde functionality, which are essential for the subsequent cyclization step to form the furan (B31954) ring.

The Perkin reaction, a well-established method for benzofuran synthesis, can be adapted using such precursors. jocpr.com While the initial Perkin synthesis started from coumarin, the principles can be applied to salicylaldehyde derivatives. jocpr.com Another approach involves the reaction of salicylaldehydes with ethyl diazoacetate, providing a convenient route to 3-ethoxycarbonylbenzofurans. organic-chemistry.org

Derivations from Existing Benzofuran Systems

An alternative to building the benzofuran ring from the ground up is to start with a compound that already contains the benzofuran core and then introduce the desired functional groups. This approach can be more direct if a suitable benzofuran starting material is readily available. For instance, a pre-existing benzofuran can be subjected to bromination and carboxylation reactions to yield the final product.

Research has shown that various substituted benzofurans can be synthesized and subsequently modified. nih.gov For example, starting with 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, various bromo-derivatives can be prepared. nih.gov This highlights the feasibility of modifying an existing benzofuran system to achieve the desired substitution pattern.

Key Synthetic Transformations for Target Compound Formation

Once the precursor is selected, a series of key chemical reactions are employed to construct and functionalize the benzofuran ring to yield 3-bromo-5-benzofurancarboxylic acid. These transformations include cyclization to form the heterocyclic ring, site-selective bromination, and the introduction of the carboxylic acid group.

Cyclization Reactions

The formation of the benzofuran ring, or cyclization, is a pivotal step in the synthesis. Several methods are available, with the choice depending on the starting materials.

Intramolecular Condensation: One approach involves the intramolecular condensation of arylalkynyl ethers. For example, a propargyl ether derived from a substituted phenol (B47542) can undergo a Claisen rearrangement to form a 2-methylbenzofuran (B1664563) ring. jocpr.com

Metal-Catalyzed Cyclization: Various metal catalysts, including copper, palladium, and ruthenium, have been employed to facilitate the cyclization process. organic-chemistry.org Copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters can yield 2,3-disubstituted benzofurans. organic-chemistry.org Similarly, palladium nanoparticles can catalyze a one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of specific alcohols also provides a route to benzofurans. organic-chemistry.org

Site-Selective Bromination Methodologies

Introducing a bromine atom specifically at the 3-position of the benzofuran ring requires careful control of the reaction conditions. Direct bromination of the benzofuran ring can often lead to a mixture of products.

One common method involves the electrophilic bromination of a suitable benzofuran precursor. For instance, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with bromine in acetic acid has been reported to yield the corresponding bromo-derivative. nih.gov The specific position of bromination is influenced by the existing substituents on the benzofuran ring, which direct the incoming electrophile.

Carboxylation Strategies

The final key transformation is the introduction of the carboxylic acid group at the 5-position of the benzofuran ring. This can be achieved through several methods:

Oxidation of an Alkyl Group: If a precursor with an alkyl group (e.g., a methyl group) at the 5-position is available, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Hydrolysis of a Nitrile or Ester: A nitrile or ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Carbonation with Carbon Dioxide: Organometallic intermediates, such as those formed by reaction with butyllithium (B86547) or Grignard reagents, can react with carbon dioxide to introduce a carboxylic acid group. For example, a related synthesis of a pyrazolecarboxylic acid involved the reaction of a pyrazole (B372694) anion with carbon dioxide. google.com A similar strategy could potentially be applied to a 5-lithiated or 5-magnesiated benzofuran derivative.

The table below summarizes the key synthetic transformations and the reagents commonly employed.

TransformationReagents and Conditions
Cyclization Perkin reaction, Ethyl diazoacetate, Metal catalysts (Cu, Pd, Ru), Claisen rearrangement
Bromination Bromine in acetic acid
Carboxylation Potassium permanganate, Acid/base hydrolysis, Organolithium/Grignard reagents and CO2

Multi-Step Synthesis Pathways

The construction of the this compound scaffold and its analogues typically commences from appropriately substituted phenolic precursors. The synthetic strategies are designed to build the furan ring onto the benzene (B151609) ring, followed by or preceded by bromination and functional group manipulations.

A common approach to synthesizing benzofuran-3-carboxylic acid analogues involves the cyclization of substituted phenols. For instance, the synthesis of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate starts from 5-bromo-2-hydroxybenzonitrile. This precursor is reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux, leading to the formation of the benzofuran ring system. researchgate.netresearchgate.net

In a different multi-step approach, starting from 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, a variety of bromo-derivatives can be synthesized. nih.gov This starting material can undergo bromination directly or after modification of its functional groups. For example, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (obtained from the carboxylic acid) with bromine in acetic acid yields the corresponding 4-bromo derivative. nih.gov

Another pathway involves the transformation of a pre-existing benzofuran structure. For example, 1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone can be synthesized from the corresponding acetyl derivative through bromination. nih.gov While not leading directly to a carboxylic acid, this highlights a common strategy of introducing bromine at a specific position on the benzofuran ring.

The following table summarizes a selection of multi-step synthesis pathways for analogues of this compound:

Starting MaterialKey Reagents and ConditionsProductReference
5-Bromo-2-hydroxybenzonitrile1. Ethyl chloroacetate, K2CO3, DMF, refluxEthyl 3-amino-5-bromo-1-benzofuran-2-carboxylate researchgate.netresearchgate.net
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid1. Oxalyl chloride, NH4OH; 2. Br2, Acetic acid6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide nih.gov
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid1. Br2, Acetic acid6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid nih.gov

Esterification Processes in the Preparation of this compound Esters

Esterification is a fundamental transformation in the synthesis of this compound derivatives, often employed to protect the carboxylic acid group, to modify the compound's solubility and bioavailability, or as a final step in the synthesis of a target ester. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com

For example, the synthesis of methyl esters of benzofuran-3-carboxylic acid derivatives can be achieved by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. chemicalbook.com The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Alternatively, esterification can be achieved under basic conditions. For instance, the hydrolysis of a methyl ester to its corresponding carboxylic acid can be carried out using sodium hydroxide (B78521) in ethanol, followed by acidification. nih.gov This reversible reaction can be driven in the forward direction (esterification) by using a large excess of the alcohol and removing the water formed during the reaction.

Another method for preparing esters is through the reaction of an acid chloride with an alcohol. The carboxylic acid can be first converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride then readily reacts with an alcohol to form the ester.

The table below outlines common esterification processes for benzofuran carboxylic acids and their analogues:

Carboxylic Acid/PrecursorAlcohol/ReagentCatalyst/ConditionsEster ProductReference
3-Bromo-5-hydroxybenzoic acidMethanolAcid catalyst (e.g., H2SO4)Methyl 3-bromo-5-hydroxybenzoate chemicalbook.com
6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid- (from ester hydrolysis)2 M NaOH, Ethanol, heat; then 2 M HCl(starting from methyl ester) nih.gov
General Carboxylic AcidAlcoholAcid catalyst, heatEster youtube.com
4-Hydroxyindanone (multi-step to ester)Methanol (in a later step)Various, including oxone and acidMethyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate google.com

Chemical Transformations and Derivatization of 3 Bromo 5 Benzofurancarboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for various derivatization reactions, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of 3-Bromo-5-benzofurancarboxylic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.combyjus.com This is a reversible process, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Another effective method for synthesizing esters from related benzofurancarboxylic acids involves reaction with an alkylating agent in the presence of a base. For instance, methyl esters of similar benzofuran-3-carboxylic acids have been prepared by reacting the parent acid with dimethyl sulphate in the presence of potassium carbonate in acetone. mdpi.com This method is particularly useful when the reaction conditions of the Fischer esterification are too harsh for other functional groups present in the molecule.

Table 1: General Conditions for Esterification of Benzofurancarboxylic Acids
MethodReagentsTypical ConditionsReference
Fischer-Speier EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Reflux masterorganicchemistry.com
AlkylationAlkylating Agent (e.g., Dimethyl sulphate), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Reflux mdpi.com

Amidation Reactions

The synthesis of amides from this compound typically proceeds through a two-step sequence involving the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This activation is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov

The resulting 3-bromo-5-benzofuranoyl chloride is then reacted with ammonia or a primary or secondary amine to yield the corresponding primary, secondary, or tertiary amide. This second step is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. nih.gov This methodology has been successfully applied to structurally similar brominated benzofurancarboxylic acids to produce a variety of carboxamides. nih.gov

Table 2: Two-Step Amidation of Benzofurancarboxylic Acids
StepReagentsProductReference
1. Acid Chloride FormationOxalyl chloride or Thionyl chlorideAcyl Chloride nih.govnih.gov
2. Amide FormationAmmonia, Primary Amine, or Secondary Amine; Base (e.g., Triethylamine)Amide nih.govnih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple aromatic carboxylic acids is generally a challenging transformation that requires high temperatures. libretexts.org The ease of decarboxylation is significantly influenced by the stability of the carbanion intermediate formed upon CO₂ loss. youtube.com For this reaction to proceed under milder conditions, the presence of a strong electron-withdrawing group at the α-carbon or a structure that can facilitate a cyclic transition state is often necessary. libretexts.org

While there is a lack of specific literature detailing the decarboxylation of this compound, general principles suggest that harsh thermal conditions would be required. Alternative modern methods, such as transition-metal-free decarboxylative halogenation, offer a pathway to replace the carboxylic acid group rather than simply remove it. nih.gov

Other Carboxyl Group Functionalizations

Beyond ester and amide formation, the carboxylic acid group of this compound can be transformed into other functionalities. As mentioned, a key transformation is its conversion to an acyl chloride . This highly reactive intermediate serves as a precursor not only for amides but also for other acyl derivatives.

Another important reaction is the reduction of the carboxylic acid to a primary alcohol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF). The choice of reagent is crucial, as borane is generally more selective and will not reduce other functional groups that might be susceptible to reduction by LiAlH₄.

Reactivity of the Bromine Substituent

The bromine atom at the C3 position of the benzofuran (B130515) ring is a key site for modifications, primarily through nucleophilic substitution reactions, which are often facilitated by transition metal catalysts.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In this compound, the carboxylic acid group is electron-withdrawing, but its influence from the C5 position on the C3 bromine is less pronounced for activating classical SNAr reactions.

A more versatile and widely employed approach for the substitution of the bromine atom involves palladium-catalyzed cross-coupling reactions . These reactions have revolutionized the synthesis of complex aromatic compounds. Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is exceptionally useful for creating biaryl structures.

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation. wikipedia.orgthermofisher.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgacsgcipr.org It is a highly general method for the synthesis of aryl amines.

These cross-coupling reactions are generally characterized by their mild reaction conditions, high functional group tolerance, and broad substrate scope, making them ideal for the derivatization of this compound. arkat-usa.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedKey ComponentsReference
Suzuki-Miyaura CouplingOrganoboron ReagentC-CPd Catalyst, Base wikipedia.orglibretexts.org
Heck-Mizoroki ReactionAlkeneC-CPd Catalyst, Base wikipedia.orgthermofisher.com
Buchwald-Hartwig AminationAmineC-NPd Catalyst, Base, Ligand wikipedia.orgacsgcipr.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C3 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. tcichemicals.com For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would yield the corresponding 3-aryl- or 3-vinyl-5-benzofurancarboxylic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. libretexts.orgyoutube.com

Mizoroki-Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgnih.gov Reacting this compound with various alkenes, such as styrene or acrylates, under Heck conditions would introduce a vinyl group at the C3 position. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a base (e.g., Et₃N) and often a phosphine ligand. beilstein-journals.orgarkat-usa.org

Sonogashira Coupling: To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of the bromo-substituted benzofuran with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base. jk-sci.comorganic-chemistry.orglibretexts.org This method provides a direct route to 3-alkynyl-5-benzofurancarboxylic acid derivatives.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction offers a wide substrate scope and tolerance for various functional groups. The C3-bromo position can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) using a palladium catalyst to form the corresponding C-C bond. nih.govharvard.edu

ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, K₂CO₃3-Aryl-5-benzofurancarboxylic acid
Mizoroki-HeckStyrenePd(OAc)₂, PPh₃, Et₃N3-Styrenyl-5-benzofurancarboxylic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(Phenylethynyl)-5-benzofurancarboxylic acid
StilleVinyl-Sn(Bu)₃Pd(PPh₃)₄, LiCl3-Vinyl-5-benzofurancarboxylic acid

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals like nickel and copper are effective catalysts for transforming the C3-Br bond.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. thieme.desquarespace.com Nickel complexes, often in conjunction with specific ligands, can catalyze Suzuki-Miyaura type couplings of aryl bromides with boronic acids. beilstein-journals.orgresearchgate.net These reactions can sometimes offer different reactivity or selectivity compared to their palladium counterparts. For instance, nickel catalysis has proven effective for the cross-coupling of 2-halobenzofurans with arylboronic acids, suggesting its applicability for the 3-bromo analogue. beilstein-journals.org Nickel catalysts are also employed in C-N bond-forming reactions. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are particularly known for Ullmann-type coupling reactions, which form C-O, C-N, and C-S bonds. While the Sonogashira reaction uses copper as a co-catalyst, copper can also independently catalyze the coupling of aryl halides with phenols, amines, or thiols. This would allow for the introduction of a variety of heteroatom-containing substituents at the C3 position of the benzofuran core.

Modifications of the Benzofuran Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides a pathway to introduce new functional groups onto the benzofuran ring. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The benzofuran ring itself is generally most reactive toward electrophiles at the C2 position. stackexchange.com However, in this molecule, the C2 position is sterically hindered and electronically deactivated by the adjacent C3-bromo group.

The bromine at C3 is a deactivating, ortho-, para-directing group, while the carboxylic acid at C5 is a deactivating, meta-directing group. masterorganicchemistry.com Considering these effects:

The C3-bromo group deactivates the ring but would direct incoming electrophiles to the C2 and C4 positions.

The C5-carboxylic acid group deactivates the ring and directs incoming electrophiles to the C4 and C6 positions.

The combined influence of these groups suggests that the most probable sites for electrophilic attack are the C4 and C6 positions on the benzene (B151609) portion of the ring system, as these positions are activated by neither group but are the least deactivated targets for meta-direction from the carboxylic acid.

Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride, would be expected to introduce a nitro (-NO₂) group onto the aromatic ring. google.comsemanticscholar.org Based on the directing group effects, the primary products would likely be 3-Bromo-4-nitro-5-benzofurancarboxylic acid or 3-Bromo-6-nitro-5-benzofurancarboxylic acid.

Halogenation: Further halogenation, for example, with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would introduce an additional bromine atom, likely at the C4 or C6 position.

Functionalization at Unsubstituted Ring Positions

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, allow for the direct functionalization of otherwise unreactive C-H bonds. hw.ac.uk This strategy offers a more atom-economical approach to modifying the benzofuran skeleton compared to traditional methods that require pre-functionalized starting materials.

For this compound, the unsubstituted positions are C2, C4, C6, and C7. While the C2 position in benzofurans is often the most reactive site for C-H activation, its functionalization in the target molecule is hindered by the adjacent bromine. nih.gov Therefore, C-H functionalization would likely target the C-H bonds on the benzene ring. Palladium-catalyzed C-H arylation, for example, could potentially be directed to the C4 or C6 positions. nih.govrsc.orgrsc.orgacs.org The success and regioselectivity of such reactions often depend on the use of a directing group, which may be the inherent carboxylic acid group or an externally installed one, to guide the metal catalyst to a specific C-H bond. nih.gov Rhodium catalysts have also been employed for the selective functionalization of the C4 position in certain benzofuran systems. nih.govresearchgate.net

Ring-Opening Reactions

The furan (B31954) ring of the benzofuran system can undergo ring-opening reactions under specific conditions, providing access to highly functionalized ortho-substituted phenols. kyoto-u.ac.jpresearchgate.net These transformations typically involve the cleavage of the endocyclic C2-O bond.

Advanced Characterization and Structural Elucidation of 3 Bromo 5 Benzofurancarboxylic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about a molecule's structure and bonding. Various spectroscopic methods are routinely employed to elucidate the structure of benzofuran (B130515) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectra of benzofuran derivatives, the chemical shifts of protons are indicative of their electronic environment. For instance, analysis of halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid reveals specific signal patterns. The substitution of hydrogen atoms in an acetyl group with chlorine or bromine results in the appearance of new signals at distinct chemical shifts, such as 4.74 ppm for a monochloroacetyl group and 6.73 ppm for a dichloroacetyl group. mdpi.com The absence of a signal for the C4 hydrogen can also confirm its substitution by a halogen. mdpi.com In other substituted benzofurans, signals for methyl groups on the benzofuran ring typically appear around 2.55-2.58 ppm, while labile NH protons, if present, can be observed as singlets between 10.20 and 10.70 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of attached atoms.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzofuran Derivatives

Functional Group/Proton LocationCompound TypeChemical Shift (δ, ppm)
Acetyl Group (CH₃)6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid~2.78
Monochloroacetyl Group (CHCl₂)Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate~4.74
Dichloroacetyl Group (CHCl₂)Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate~6.73
Benzofuran Methyl Group (CH₃)N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide derivatives2.55 - 2.58

This table presents illustrative data from related compounds to demonstrate typical chemical shifts.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods.

For benzofuran derivatives, mass spectra typically show a prominent molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. nih.gov The presence of bromine in a molecule like 3-bromo-5-benzofurancarboxylic acid would be readily identifiable by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern can further confirm the structure by showing the loss of specific groups, such as the carboxylic acid moiety. For example, the mass spectrum of 5-bromofuroic acid, a related furan (B31954) derivative, provides data on its fragmentation. nist.gov

Table 2: Mass Spectrometry Data for Related Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization MethodKey Observation
3-Bromobenzoic acidC₇H₅BrO₂201.017Electron IonizationMolecular Ion Peak
Benzofuran-2-carboxylic acidC₉H₆O₃162.142Electron IonizationMolecular Ion Peak
5-Bromofuroic acidC₅H₃BrO₃190.980Electron IonizationMolecular Ion Peak with Bromine Isotope Pattern

This table provides data for related structures to illustrate the principles of mass spectrometric analysis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. spectroscopyonline.com

For a compound like this compound, the IR spectrum would be dominated by characteristic absorption bands. The carboxylic acid functional group gives rise to several distinct peaks:

A very broad O-H stretching band, typically appearing in the range of 3500-2500 cm⁻¹, due to strong hydrogen bonding between molecules. spectroscopyonline.com

A sharp and intense C=O (carbonyl) stretching band. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com

A C-O stretching band, which appears in the region of 1320-1210 cm⁻¹. spectroscopyonline.com

In addition to these, other peaks corresponding to the C-Br stretch and the vibrations of the benzofuran ring system would be present in the fingerprint region (<1500 cm⁻¹). For example, in various benzofuran derivatives, C=O stretching bands have been observed at 1635-1644 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Benzofuran Carboxylic Acids

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch3500 - 2500Broad, Strong
Carboxylic Acid C=OStretch1710 - 1680Sharp, Strong
Carboxylic Acid C-OStretch1320 - 1210Medium to Strong
Carboxylic Acid O-HWag (Out-of-plane bend)960 - 900Broad, Medium

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for characterizing compounds with conjugated systems, such as the benzofuran ring.

Benzofuran derivatives typically exhibit multiple absorption bands in the UV region. For example, 2,3-benzofuran shows two main absorption bands around 284 nm and 290 nm, with a shoulder at 325-350 nm. researchgate.net The exact positions (λ_max) and intensities of these bands are sensitive to the substituents on the benzofuran ring system. The presence of a bromine atom and a carboxylic acid group on the ring would be expected to shift these absorption maxima (a bathochromic or hypsochromic shift) and alter their intensities. For instance, some benzofurazan (B1196253) derivatives show distinct absorption bands at 262 nm and 337 nm. researchgate.net

X-ray Crystallography Studies of Benzofuran Carboxylic Acid Derivatives

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the most definitive and unambiguous structural evidence by determining the precise three-dimensional arrangement of atoms in a single crystal. asianpubs.org

X-ray diffraction analysis of a suitable single crystal of a benzofuran derivative can provide a wealth of information, including bond lengths, bond angles, and torsion angles with very high precision. This data confirms the atomic connectivity and reveals the molecule's conformation in the solid state.

For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined to be in the triclinic system with the space group P-1. asianpubs.org The study revealed that the benzofuran and pyrrolidine (B122466) rings in the molecule were not coplanar. asianpubs.org Similarly, the analysis of 2-(5-Methyl-1-benzofuran-3-yl)acetic acid showed that its asymmetric unit contains two crystallographically independent molecules with nearly identical conformations. researchgate.net

Crystallographic studies also elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. In the case of the 5-nitro-2-benzofuran derivative, the crystal packing was stabilized by C-H···O intermolecular hydrogen bonds, forming a 2D supramolecular layer structure. asianpubs.org For a carboxylic acid like this compound, X-ray crystallography would be expected to show strong intermolecular hydrogen bonds between the carboxylic acid groups, often leading to the formation of centrosymmetric dimers with a characteristic R²₂(8) graph set motif. researchgate.net

Table 4: Illustrative Crystal Structure Data for Benzofuran Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.orgTriclinicP-1Non-coplanar benzofuran and pyrrolidine rings; C-H···O intermolecular hydrogen bonds.
2-(5-Methyl-1-benzofuran-3-yl)acetic acid researchgate.netMonoclinicP2₁/cTwo independent molecules in the asymmetric unit; formation of carboxylic acid dimers via hydrogen bonds.
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate mdpi.com--Structure confirmed by X-ray analysis.

This table presents data from published crystal structures of related benzofuran derivatives.

Analysis of Intermolecular Interactions

The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker C-H···O, C-H···π, and C-H···Br contacts. These interactions work in concert to build complex three-dimensional networks.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of benzofurancarboxylic acids is typically the hydrogen bonding involving the carboxylic acid group. Carboxylic acids are well-known to form robust dimeric synthons via O-H···O hydrogen bonds between two acid molecules. In a study of 1-benzofuran-2,3-dicarboxylic acid, the structure showcased intermolecular hydrogen bonding from one carboxylic acid group to a neighboring molecule, resulting in the formation of one-dimensional chains. nih.gov It is highly probable that this compound derivatives would exhibit similar dimeric or catemeric hydrogen bonding motifs, which are a defining feature of carboxylic acids in the solid state.

C-H···π Interactions: The aromatic rings of the benzofuran system can act as π-acceptors in C-H···π interactions. These interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. In the crystal structure of 5-bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran, a weak C-Br···π interaction was observed, indicating the potential for halogen atoms to also interact with π-systems. nih.gov Furthermore, in a related trimethyl-substituted benzofuran derivative, C-H···π interactions link inversion-related molecules into dimers. researchgate.net

C-H···Br and Halogen-Halogen Interactions: The presence of a bromine atom at the 3-position introduces the possibility of halogen-centered intermolecular interactions. C-H···Br hydrogen bonds, where a C-H group donates to the bromine atom, are a potential interaction type. More significantly, Br···Br or Br···O contacts can influence the crystal packing. In the structure of 5-bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, Br···O contacts of 3.099(2) Å are present. researchgate.net Another study on a 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran revealed Br···Br contacts with a distance of 3.4521 (5) Å. researchgate.net These halogen-based interactions can be a key factor in directing the assembly of the crystal lattice.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
O-H···OCarboxylic Acid (-OH)Carboxylic Acid (C=O)~2.6 - 2.8 nih.gov
C-H···OAromatic C-HFuran Oxygen, Carbonyl Oxygen~3.0 - 3.5 researchgate.netresearchgate.net
C-H···πAromatic/Aliphatic C-HBenzofuran π-system~3.4 - 3.8 researchgate.net
C-Br···πC-BrBenzofuran π-system~2.9 nih.gov
Br···OBromineOxygen~3.1 researchgate.net
Br···BrBromineBromine~3.45 researchgate.net

Conformational Analysis in Solid State

The conformation of this compound derivatives in the solid state is primarily determined by the planarity of the benzofuran ring system and the orientation of the carboxylic acid substituent.

Planarity of the Benzofuran Ring: The benzofuran unit itself is an extended aromatic system and is expected to be largely planar. X-ray crystallographic studies on various benzofuran derivatives confirm this planarity. For example, in 5-bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, the benzofuran unit is essentially planar, with a mean deviation of 0.007 (1) Å from the least-squares plane defined by its nine constituent atoms. researchgate.net Similarly, a 5-bromo-2,4,6-trimethyl-substituted derivative also exhibits a nearly planar benzofuran unit. researchgate.net This inherent planarity provides a rigid scaffold for the substituents.

Orientation of the Carboxylic Acid Group: The carboxylic acid group at the 5-position will have a specific orientation relative to the benzofuran ring. The torsion angle between the plane of the carboxylic acid group and the plane of the benzofuran ring is a key conformational parameter. This orientation is often influenced by the formation of intermolecular hydrogen bonds. In the solid state, the carboxylic acid group is likely to be coplanar or nearly coplanar with the benzofuran ring to maximize π-conjugation, unless steric hindrance from adjacent substituents or packing forces dictate otherwise. In the absence of a specific crystal structure for this compound, we can infer from related structures that the interplay between maximizing electronic conjugation and optimizing intermolecular interactions will determine the final solid-state conformation. For instance, in a study of halogenated 3-benzofurancarboxylic acid derivatives, the crystal structure of one such derivative was successfully obtained, providing a template for understanding the conformational behavior of this class of compounds. mdpi.com

CompoundKey Conformational FeatureReference
5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuranEssentially planar benzofuran unit (mean deviation 0.007 Å) researchgate.net
5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuranEssentially planar benzofuran unit (mean deviation 0.020 Å) nih.gov
5-Bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuranEssentially planar benzofuran unit (mean deviation 0.025 Å) researchgate.net
Halogenated 3-benzofurancarboxylic acid derivativeX-ray crystal structure obtained, confirming solid-state conformation mdpi.com

Applications of 3 Bromo 5 Benzofurancarboxylic Acid in Chemical Synthesis and Design

Role as a Versatile Building Block in Organic Synthesis

3-Bromo-5-benzofurancarboxylic acid serves as a crucial starting material and intermediate in the field of organic chemistry. Its bifunctional nature, possessing both a carboxylic acid group and a bromine atom on the benzofuran (B130515) scaffold, allows for a wide range of chemical transformations. This versatility makes it an invaluable tool for synthetic chemists aiming to construct complex molecular architectures.

Synthesis of Complex Organic Architectures

The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic compounds. The presence of the bromine atom at the 3-position and the carboxylic acid at the 5-position on the this compound molecule provides two distinct reaction sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents and the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and alcohols, or it can be used to link the benzofuran unit to other molecular fragments. This dual functionality allows for the stepwise and controlled elaboration of the molecule, leading to the synthesis of intricate and polyfunctional organic structures.

Reagent in Facilitating Desired Synthetic Pathways

Beyond being a simple scaffold, this compound can also act as a key reagent to direct the course of a synthetic sequence. The electronic properties of the bromine and carboxylic acid groups can influence the reactivity of the benzofuran ring, guiding the regioselectivity of subsequent reactions. For instance, the bromine atom can be strategically employed as a protecting group or a directing group in electrophilic aromatic substitution reactions. Its ability to be selectively removed or replaced at a later stage provides chemists with a powerful tool to control the outcome of their synthetic endeavors.

Integration into Material Science Applications

While the primary applications of this compound have been in the realm of organic and medicinal chemistry, its unique structure suggests potential for use in material science. The rigid, planar benzofuran core, coupled with the potential for functionalization at the bromine and carboxylic acid positions, makes it an interesting candidate for the synthesis of novel organic materials. For example, derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals. The ability to tune the electronic and photophysical properties of the molecule through chemical modification is a key advantage in the design of new materials with specific functions. Further research in this area could uncover new and exciting applications for this versatile compound.

Strategic Intermediate in Medicinal Chemistry Research

The benzofuran nucleus is a well-established pharmacophore found in a multitude of clinically used drugs and biologically active compounds. mdpi.com this compound, as a functionalized benzofuran, is therefore a highly valuable intermediate in the discovery and development of new therapeutic agents.

Facilitating the Design and Synthesis of Advanced Chemical Entities for Biological Inquiry

Medicinal chemists utilize this compound to systematically explore the structure-activity relationships (SAR) of benzofuran-based compounds. By modifying the substituents at the 3- and 5-positions, researchers can probe the interactions of these molecules with biological targets such as enzymes and receptors. The bromine atom can be readily displaced by a variety of nucleophiles or used in transition metal-catalyzed cross-coupling reactions to introduce a wide array of chemical functionalities. The carboxylic acid group provides a handle for attaching the benzofuran core to other pharmacophores or for modulating the physicochemical properties of the molecule, such as solubility and cell permeability. This synthetic flexibility allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Exploration of Molecular Property Optimization through Bioisosteric Replacement

Development of Novel Benzofuran Scaffolds

This compound is an ideal starting material for the synthesis of more complex and novel benzofuran-based scaffolds. The two orthogonal functional handles—the bromine atom and the carboxylic acid—allow for selective and sequential chemical modifications.

The bromine atom at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions. For instance, related bromobenzofurans have been successfully used in Mizoroki-Heck reactions to couple the benzofuran core with various olefins, creating new carbon-carbon bonds and extending the molecular framework. arkat-usa.org Similarly, Suzuki, Stille, and Sonogashira couplings can be employed to attach aryl, heteroaryl, or alkynyl groups at this position, providing rapid access to a diverse library of compounds.

The carboxylic acid at the C5 position can be used as a handle for amide bond formation, esterification, or reduction to an alcohol, which can then be further functionalized. This dual reactivity enables the generation of complex, three-dimensional structures from a relatively simple starting material, making this compound a valuable scaffold in combinatorial chemistry and the development of new chemical entities. nih.gov

Future Research Directions and Unexplored Avenues for 3 Bromo 5 Benzofurancarboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The future development of chemistry surrounding 3-Bromo-5-benzofurancarboxylic acid hinges on the establishment of efficient and environmentally benign synthetic pathways. Current synthetic approaches often rely on traditional multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes.

Green chemistry principles should guide the exploration of new synthetic methods. rsc.org For instance, the use of renewable starting materials, catalytic reactions, and alternative energy sources like microwave or ultrasound irradiation could lead to more sustainable processes. One potential avenue is the adaptation of one-pot synthesis methodologies, which have been successfully employed for other furan (B31954) derivatives, to streamline the production of this compound and minimize intermediate isolation steps. rsc.org Research into catalytic C-H activation and functionalization of the benzofuran (B130515) core could also provide more direct and atom-economical routes to this target molecule, reducing the reliance on pre-functionalized starting materials.

Exploration of Diverse Derivatization Strategies for Enhanced Molecular Complexity

The true potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of a wide array of more complex molecules. The carboxylic acid functionality and the bromine atom are prime handles for derivatization, allowing for the introduction of diverse structural motifs and the tuning of physicochemical and biological properties.

Future derivatization strategies should focus on:

Amide and Ester Formation: The carboxylic acid group can be readily converted into a variety of amides and esters. This would allow for the introduction of numerous substituents, potentially leading to the discovery of new compounds with enhanced biological activities, as has been observed for other benzofuran derivatives. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions would enable the introduction of aryl, vinyl, and alkynyl groups, respectively, dramatically increasing the structural diversity of the resulting compounds.

Introduction of Heterocyclic Moieties: The synthesis of derivatives containing various heterocyclic rings is a promising strategy, as the combination of a benzofuran core with other heterocycles has been shown to result in potent biological activity in other molecular systems. researchgate.net

The systematic exploration of these derivatization pathways will be crucial for unlocking the full potential of this compound in medicinal chemistry and materials science.

Advanced Computational Studies for Predictive Design and Reaction Mechanism Elucidation

To accelerate the discovery process and rationalize experimental findings, advanced computational studies will be an indispensable tool in the future exploration of this compound. Quantum chemical calculations can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets. rsc.org

Key areas for computational investigation include:

Predictive Design of Derivatives: Molecular modeling and docking studies can be employed to predict the binding affinity of virtual libraries of this compound derivatives with various biological targets. This in silico screening can help prioritize the synthesis of compounds with the highest probability of desired activity.

Elucidation of Reaction Mechanisms: Computational chemistry can be used to investigate the mechanisms of both the synthesis and derivatization reactions of this compound. Understanding these mechanisms at a molecular level can aid in the optimization of reaction conditions and the development of more efficient synthetic protocols.

QSAR (Quantitative Structure-Activity Relationship) Studies: Once a series of derivatives with measured biological activity is available, QSAR studies can be performed to establish a mathematical relationship between the chemical structure and the biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The integration of computational chemistry into the research workflow will undoubtedly lead to a more rational and efficient exploration of the chemical space around this compound.

Integration into Multicomponent Reactions and Automated Synthesis Platforms

The principles of modern drug discovery and materials science increasingly rely on high-throughput synthesis and screening. The integration of this compound into multicomponent reactions (MCRs) and automated synthesis platforms represents a significant opportunity for future research. mdpi.com

MCRs are one-pot reactions in which three or more reactants combine to form a product that contains substantial portions of all the starting materials. mdpi.comresearchgate.net The development of novel MCRs that incorporate this compound as a key building block would allow for the rapid generation of large and diverse libraries of complex molecules. nih.govresearchgate.net

Furthermore, the adaptation of synthetic routes for this compound and its derivatives to automated synthesis platforms would enable the high-throughput production of compound libraries for biological screening. This would significantly accelerate the pace of discovery and increase the chances of identifying novel compounds with valuable properties.

The exploration of these advanced synthetic strategies will be critical for fully leveraging the potential of this compound in a modern research context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-benzofurancarboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 5-benzofurancarboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under anhydrous conditions. Alternatively, Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives (e.g., 4-bromophenylboronic acid) may introduce functional groups at specific positions .
  • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., DMF for polar intermediates) and temperature (typically 80–100°C) to avoid decarboxylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
  • NMR : Confirm structure via 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) and 13C^{13}C NMR (carbonyl peak at ~170 ppm) .
  • Melting point : Compare observed values (e.g., 257–260°C) with literature data to identify impurities .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectroscopic data for 3-Bromo-5-benzofurancaric acid derivatives be resolved?

  • Root cause analysis : Discrepancies may arise from polymorphic forms, residual solvents, or incomplete purification. For example, melting points for brominated benzofuran analogs vary by 2–5°C depending on recrystallization solvents (e.g., ethanol vs. dichloromethane) .
  • Resolution strategy :

  • Perform differential scanning calorimetry (DSC) to detect polymorphs.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isotopic interference from bromine .

Q. What strategies optimize the use of this compound in cross-coupling reactions for drug discovery?

  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand systems (e.g., XPhos) enhance coupling efficiency with arylboronic acids. Solvent selection (e.g., toluene/water mixtures) minimizes side reactions .
  • Case study : In a recent study, coupling with 4-fluorophenylboronic acid achieved 85% yield under microwave irradiation (120°C, 30 min), compared to 60% yield with conventional heating .

Q. How does the bromine substituent influence the biological activity of benzofuran derivatives?

  • Mechanistic insight : The electron-withdrawing bromine group increases electrophilicity, enhancing interactions with enzyme active sites (e.g., microbial leucyl-tRNA synthetase). Docking studies suggest bromine’s van der Waals radius improves binding affinity by 1.5–2.0 kcal/mol compared to non-halogenated analogs .
  • Experimental validation : Test antifungal activity against Candida albicans using broth microdilution assays (MIC values typically 8–16 µg/mL for brominated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.